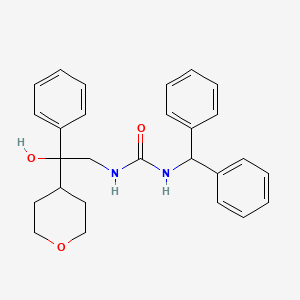

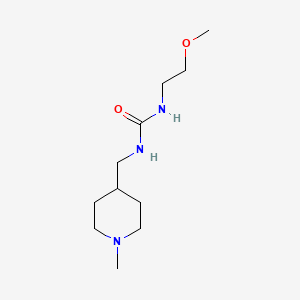

1-二苯甲基-3-(2-羟基-2-苯基-2-(四氢-2H-吡喃-4-基)乙基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 1-benzhydryl-3-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)urea is not directly discussed in the provided papers. However, the papers do discuss related urea derivatives and their interactions, which can provide insights into the behavior of similar compounds. Urea derivatives are known for their ability to form hydrogen bonds and can engage in complexation with various counterparts, as seen in the study of N-(pyridin-2-yl),N'-substituted ureas .

Synthesis Analysis

While the synthesis of the specific urea derivative is not detailed in the provided papers, the general approach to synthesizing urea derivatives often involves the reaction of an isocyanate with an amine. The synthesis process can be influenced by the substituents on the urea, which can affect the stability and reactivity of the intermediate compounds. The papers do not provide case studies or specific synthesis routes for the compound .

Molecular Structure Analysis

The molecular structure of urea derivatives can be complex, with the potential for intramolecular hydrogen bonding. Single-crystal X-ray diffraction is a common technique used to confirm the structure of such compounds in the crystalline state. The structure is crucial as it can affect the compound's ability to form complexes with other molecules. The substituents attached to the urea can significantly influence the molecular geometry and the overall stability of the compound .

Chemical Reactions Analysis

Urea derivatives can participate in a variety of chemical reactions, primarily through their hydrogen bonding capabilities. The breaking of intramolecular hydrogen bonds in urea derivatives is a crucial step for complex formation with other molecules. The substituent effect on the association of urea derivatives with other compounds, such as benzoates and 2-amino-1,8-naphthyridines, has been studied using NMR spectroscopy and quantum chemical calculations. The electronic properties of the substituents can lead to different complexation behaviors .

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives are influenced by their molecular structure and the nature of their substituents. These properties include solubility, melting point, and the ability to form complexes. The electronic repulsions between atoms in close proximity within the molecule can affect these properties. The paper discusses the self-association of ureas in solution, which is relevant to understanding their behavior in various environments .

科学研究应用

水凝胶形成中的阴离子调节

1-二苯甲基-3-(2-羟基-2-苯基-2-(四氢-2H-吡喃-4-基)乙基)脲可能没有被直接研究过;然而,使用低分子量水凝胶剂进行水凝胶形成的相关研究强调了阴离子调节影响流变学、形态和凝胶化特性的潜力。这一原理表明,通过调整系统的阴离子成分,可以微调水凝胶的物理特性,这可能与为医疗或工业应用设计具有特定特性的新材料有关 (Lloyd & Steed, 2011)。

氢键缔合研究

N-(吡啶-2-基)、N'-取代脲与 2-氨基-1,8-萘啶和苯甲酸酯缔合的研究探讨了取代基通过氢键对络合物形成的影响。这表明分子结构在氢键的形成和强度中起着至关重要的作用,这可以为催化、药物设计和超分子组装的化合物开发提供信息 (Ośmiałowski et al., 2013)。

席夫碱化合物在缓蚀中的应用

对源自各种反应物的席夫碱化合物的研究表明,在延缓酸性环境中钢的腐蚀速率方面具有显着的潜力。这项研究可以为设计和应用脲衍生物以提高金属在腐蚀性条件下的耐用性提供见解,这对于工业应用至关重要 (Emregül & Hayvalı, 2006)。

医药化学中的脲衍生物

专注于脲衍生物(如四氢嘧啶-5-羧酸酯)的合成研究已经确定了它们的金属螯合作用和对重要酶的抑制特性。这些发现强调了脲基化合物在药物发现中的潜力,特别是对于治疗与酶功能障碍相关的疾病 (Sujayev et al., 2016)。

脲化合物的抗菌活性

从 4-羟基香豆中合成抗菌化合物的研究表明,脲、硫脲和胍衍生物表现出显着的抗菌活性。这突出了脲基化合物在开发新的抗菌剂中的重要性,这是对抗耐药感染斗争中的一个关键研究领域 (Mulwad & Shirodkar, 2002)。

未来方向

属性

IUPAC Name |

1-benzhydryl-3-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N2O3/c30-26(29-25(21-10-4-1-5-11-21)22-12-6-2-7-13-22)28-20-27(31,23-14-8-3-9-15-23)24-16-18-32-19-17-24/h1-15,24-25,31H,16-20H2,(H2,28,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRIGVCHOSPQMHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzhydryl-3-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-((4-Benzylpiperidin-1-yl)(4-bromophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3016143.png)

![7,9-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-4-[3-(trifluoromethyl)phenoxy]pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B3016146.png)

![Methyl 5-{[(4-fluorophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B3016151.png)

![(1S)-1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine;dihydrochloride](/img/structure/B3016153.png)

![1-[4-[(1-Methylpyrazol-4-yl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B3016154.png)

![Ethyl 4-[4-[(3-bromophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B3016155.png)

![Ethyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B3016158.png)

![1-(4-Methoxyphenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)ethanone](/img/structure/B3016164.png)